molecular formula C21H30O6 B158748 Trimellitic acid tri-n-butyl ester CAS No. 1726-23-4

Trimellitic acid tri-n-butyl ester

Cat. No.: B158748
CAS No.: 1726-23-4
M. Wt: 378.5 g/mol
InChI Key: RJIFVNWOLLIBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is commonly used as a plasticizer in various industrial applications, particularly in the production of flexible PVC (polyvinyl chloride) products. This compound is valued for its ability to enhance the flexibility and durability of plastics, making it a crucial component in the manufacturing of medical devices, automotive parts, and other consumer goods.

Scientific Research Applications

Trimellitic acid tri-n-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a plasticizer in the synthesis of flexible polymers and as a reagent in organic synthesis.

    Biology: The compound is employed in the development of biocompatible materials for medical devices and drug delivery systems.

    Medicine: It is used in the formulation of pharmaceuticals and medical equipment, particularly in products requiring flexibility and durability.

    Industry: Beyond its role as a plasticizer, it is used in the production of coatings, adhesives, and sealants.

Safety and Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Preparation Methods

Trimellitic acid tri-n-butyl ester is synthesized through the esterification of trimellitic anhydride with n-butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process . The reaction conditions generally include heating the mixture to a temperature range of 150-200°C and maintaining it for several hours to ensure complete conversion of the anhydride to the ester . Industrial production methods often involve continuous processes with efficient recovery and recycling of reactants to optimize yield and reduce waste .

Chemical Reactions Analysis

Trimellitic acid tri-n-butyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to form trimellitic acid and n-butanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically catalyzed by an acid or base.

    Oxidation: Under oxidative conditions, the ester can be converted to its corresponding carboxylic acid derivatives.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various alcohols. The major products formed from these reactions are trimellitic acid, n-butanol, and other ester derivatives .

Comparison with Similar Compounds

Trimellitic acid tri-n-butyl ester is often compared with other plasticizers, such as:

    Diethylhexyl phthalate (DEHP): While DEHP is widely used, it has raised health concerns due to its potential toxicity.

    Diisononyl phthalate (DINP): DINP is another common plasticizer but has similar health concerns as DEHP.

    Diisodecyl phthalate (DIDP): DIDP is used for similar applications but may not provide the same level of flexibility as this compound.

This compound is unique in its lower toxicity profile and better compatibility with various polymers, making it a preferred choice in many applications .

Properties

IUPAC Name

tributyl benzene-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O6/c1-4-7-12-25-19(22)16-10-11-17(20(23)26-13-8-5-2)18(15-16)21(24)27-14-9-6-3/h10-11,15H,4-9,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIFVNWOLLIBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCC)C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169353
Record name Tributyl benzene-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1726-23-4
Record name 1,2,4-Tributyl 1,2,4-benzenetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1726-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimellitic acid tri-N-butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001726234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tributyl benzene-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributyl benzene-1,2,4-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.489
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMELLITIC ACID TRI-N-BUTYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK7E10APJM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimellitic acid tri-n-butyl ester
Reactant of Route 2
Reactant of Route 2
Trimellitic acid tri-n-butyl ester
Reactant of Route 3
Reactant of Route 3
Trimellitic acid tri-n-butyl ester
Reactant of Route 4
Reactant of Route 4
Trimellitic acid tri-n-butyl ester
Reactant of Route 5
Reactant of Route 5
Trimellitic acid tri-n-butyl ester
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Trimellitic acid tri-n-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.